Enhanced Lipophilicity: A 0.4 Log Unit Increase in XLogP3 vs. Non-Fluorinated Analog
The introduction of the gem-difluoro group at the 3-position of the azetidine ring significantly increases the compound's lipophilicity, a critical parameter influencing membrane permeability and blood-brain barrier (BBB) penetration. The target compound, 1-Benzhydryl-3,3-difluoroazetidine, has a computed XLogP3-AA value of 3.9 [1]. In contrast, its direct non-fluorinated analog, 1-Benzhydrylazetidine (CAS 107128-00-7), has a predicted LogP of approximately 3.5 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 1-Benzhydrylazetidine: Predicted LogP ≈ 3.5 |
| Quantified Difference | Δ LogP = +0.4 (Target compound is more lipophilic) |
| Conditions | Computed values: XLogP3-AA from PubChem for target; Predicted LogP from ChemBase for comparator. |
Why This Matters
Higher lipophilicity (LogP) is often correlated with improved passive membrane permeability and increased CNS exposure, making this building block more attractive for neurological drug discovery programs.
- [1] PubChem Compound Summary for CID 53883113, 1-Benzhydryl-3,3-difluoroazetidine. XLogP3-AA: 3.9. View Source
- [2] ChemBase. 1-Benzhydrylazetidine (CAS 107128-00-7). Predicted LogP: ~3.5. View Source
